

Application Note: FT-IR Spectroscopy Analysis of Lactose Octaacetate

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Compound of Interest		
Compound Name:	Lactose octaacetate	
Cat. No.:	B15565655	Get Quote

AN-FTIR-001

Introduction

Lactose octaacetate is a fully acetylated derivative of lactose, where all eight hydroxyl groups are replaced by acetyl groups. This modification significantly alters the physical and chemical properties of the parent sugar, making it more hydrophobic. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the characterization of lactose octaacetate. It is particularly useful for confirming the successful acetylation of lactose by identifying the characteristic vibrational frequencies of the introduced acetyl functional groups and the disappearance of the hydroxyl groups. This application note provides a detailed protocol for the analysis of lactose octaacetate using FT-IR spectroscopy.

Principle

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their functional groups. In the case of **lactose octaacetate**, the key vibrational modes are the stretching of the carbonyl group (C=O) in the ester linkages and the bending of the methyl (CH₃) groups of the acetyl moieties. The presence of these absorption bands, coupled with the absence of the broad hydroxyl (O-H) band characteristic of lactose, provides definitive evidence of complete acetylation.

Applications



- Quality Control: To verify the identity and purity of synthesized lactose octaacetate.
- Reaction Monitoring: To monitor the progress of the acetylation of lactose.
- Pharmaceutical Development: As an excipient in drug formulations, FT-IR can be used for its characterization and to study its interactions with active pharmaceutical ingredients (APIs).
- Materials Science: To characterize polymers and other materials where lactose octaacetate is used as a building block or additive.

Experimental Protocol

- 1. Materials and Equipment
- Lactose octaacetate sample (purified)
- Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS)
 or mercury cadmium telluride (MCT) detector.
- Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
 is recommended for ease of use and minimal sample preparation. Alternatively, a KBr press
 for pellet preparation can be used.
- Spatula
- Ethanol or isopropanol for cleaning the ATR crystal.
- · Lint-free wipes.
- 2. Sample Preparation (ATR Method)
- Ensure the ATR crystal is clean. Clean the crystal surface with a lint-free wipe soaked in ethanol or isopropanol and allow it to dry completely.
- Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.



- Place a small amount (typically 1-5 mg) of the lactose octaacetate powder onto the center of the ATR crystal using a clean spatula.
- Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Proceed to data acquisition.
- 3. Data Acquisition
- Place the ATR accessory with the prepared sample into the FT-IR spectrometer's sample compartment.
- Set the data acquisition parameters. Typical parameters are:
 - Spectral Range: 4000 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32 to 132 scans are co-added to improve the signal-to-noise ratio.[1]
 - Apodization: Happ-Genzel is a commonly used function.
- Initiate the scan to collect the FT-IR spectrum of the lactose octaacetate.
- 4. Data Analysis
- The resulting spectrum should be baseline corrected if necessary.
- Identify the characteristic absorption peaks and compare them to the known values for
 lactose octaacetate. The primary indicators of successful acetylation are the disappearance
 of the broad O-H stretching band from lactose (typically around 3300-3500 cm⁻¹) and the
 appearance of a strong C=O stretching band from the ester group.[1][2]
- Label the significant peaks corresponding to the functional groups of lactose octaacetate.

Data Presentation



The quantitative data regarding the characteristic FT-IR absorption bands for **lactose octaacetate** are summarized in the table below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity	Reference(s)
~2985	C-H Asymmetric Stretch	CH ₂	Medium	[1]
~1752	C=O Stretching	Acetyl Ester	Strong	[1][2]
~1436	C-H Bending (Wagging)	CH ₂	Medium	[1]
~1371	C-H Bending	СНз	Strong	[1][2]
~1200-1000	C-O Stretching	Ester & Ether	Strong	[2][3]

Mandatory Visualization



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Caption: Experimental workflow for FT-IR analysis of lactose octaacetate.

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